molecular formula C20H20N4O2S2 B6570556 3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021252-07-2

3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6570556
CAS No.: 1021252-07-2
M. Wt: 412.5 g/mol
InChI Key: GDSFIDBPJWICIS-UHFFFAOYSA-N
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Description

"3-pentyl-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one" is a compound with a distinctive structure that combines various functional groups such as quinazolinone, oxadiazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves multiple steps starting from basic organic reagents. The typical synthetic route might include:

  • Formation of the Oxadiazole Ring: : This can be achieved through the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate nitrile in the presence of dehydrating agents.

  • Quinazolinone Synthesis: : Starting with anthranilic acid derivatives, cyclization can be induced with various reagents to form the quinazolinone core.

  • Combining the Subunits: : The thiophene-oxadiazole intermediate is then coupled with the quinazolinone through nucleophilic substitution reactions, often facilitated by a base such as sodium hydride.

Industrial Production Methods

Industrial production might scale up these laboratory methods, optimizing conditions such as temperature, solvent, and catalyst to improve yield and purity. Continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: : The sulfur atom and the thiophene ring can participate in oxidation reactions, yielding sulfoxides and sulfones.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions, altering its electronic properties.

  • Substitution: : Electrophilic substitution can occur on the aromatic rings, allowing further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Various electrophiles like halogens, nitro groups under Friedel-Crafts conditions.

Major Products

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Reduced oxadiazole derivatives.

  • Substitution Products: : Aryl halides, nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules.

Biology

It has potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine

Investigated for its potential as a therapeutic agent against certain diseases due to its unique structural features.

Industry

Used in the development of new materials with specific electronic and photonic properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism depends on its specific application, but generally, its interaction with biological macromolecules involves binding to enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-(thiophen-2-yl)methyl-4-quinazolinone: : A similar structure but with a phenyl group instead of a pentyl group, resulting in different solubility and reactivity profiles.

  • 2-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl-3-phenyl-3,4-dihydroquinazolin-4-one: : Differing in the position and nature of substituents, affecting its overall activity.

Uniqueness

Its uniqueness lies in the combination of its functional groups, providing a diverse range of chemical reactivities and potential applications in various fields. This multifaceted nature makes it a valuable target for further research and development.

That should cover everything from synthesis to its myriad of applications. Any details you'd like to dive deeper into?

Properties

IUPAC Name

3-pentyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-2-3-6-11-24-19(25)14-8-4-5-9-15(14)21-20(24)28-13-17-22-18(23-26-17)16-10-7-12-27-16/h4-5,7-10,12H,2-3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSFIDBPJWICIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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